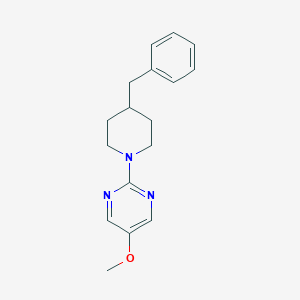![molecular formula C16H18N2O2 B6445743 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640958-79-6](/img/structure/B6445743.png)
4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine, also known as 4-MPA, is an azetidine-based compound with a wide range of applications in scientific research. It is a highly versatile compound, and has been extensively studied in the fields of organic chemistry and biochemistry. 4-MPA has been used in the synthesis of a variety of compounds, and has been applied to the study of biochemical and physiological processes in laboratory experiments.
Applications De Recherche Scientifique
4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological processes, and the development of pharmaceuticals. It has been used in the synthesis of peptides, peptidomimetics, and bioactive compounds. It has also been used in the study of enzyme kinetics, protein folding, and drug metabolism. Additionally, this compound has been used to develop a variety of pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, proteins, and other compounds. Additionally, this compound has been shown to interact with the active sites of enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, proteins, and other compounds. Additionally, this compound has been shown to modulate the activity of hormones, such as adrenaline and noradrenaline. It has also been shown to have anti-inflammatory effects, and to reduce the risk of thrombosis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine in laboratory experiments has several advantages. It is a highly versatile compound, and can be used in the synthesis of a variety of compounds. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for the study of biochemical and physiological processes. However, there are some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, and is not stable at high temperatures. Additionally, it is not water-soluble, and must be dissolved in a suitable solvent before use.
Orientations Futures
The future directions for 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine are numerous. It could be used in the synthesis of new compounds with potential therapeutic applications. Additionally, it could be further studied to better understand its mechanism of action and its biochemical and physiological effects. Additionally, it could be used to develop new pharmaceuticals, such as anti-inflammatory drugs, anticoagulants, and anti-cancer drugs. Finally, it could be used in the study of enzyme kinetics, protein folding, and drug metabolism.
Méthodes De Synthèse
4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine can be synthesized in several ways, including the synthesis of the parent compound, 4-azetidinone, followed by the addition of the methoxyphenylmethyl group. Alternatively, the synthesis can be performed by the condensation of 2-methoxyphenylmethyl isocyanide and 4-pyridinol. The latter method is more efficient, as it yields higher yields and shorter reaction times.
Propriétés
IUPAC Name |
4-[1-[(2-methoxyphenyl)methyl]azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-19-16-5-3-2-4-13(16)10-18-11-15(12-18)20-14-6-8-17-9-7-14/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKBTIPALXSQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445665.png)
![4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445673.png)
![4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445681.png)

![1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6445705.png)
![N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6445710.png)
![2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445711.png)
![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-ethylpiperazine](/img/structure/B6445729.png)
![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6445732.png)
![2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445733.png)
![N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445749.png)
![1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6445753.png)

![1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine](/img/structure/B6445773.png)
